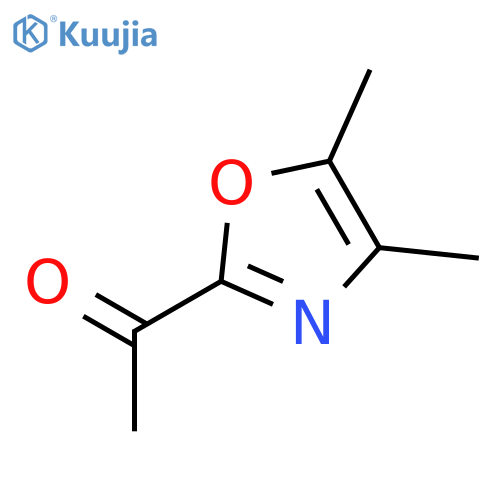Cas no 79495-05-9 (1-(dimethyl-1,3-oxazol-2-yl)ethan-1-one)

79495-05-9 structure
商品名:1-(dimethyl-1,3-oxazol-2-yl)ethan-1-one
1-(dimethyl-1,3-oxazol-2-yl)ethan-1-one 化学的及び物理的性質
名前と識別子
-
- Ethanone,1-(4,5-dimethyl-2-oxazolyl)-
- Ethanone, 1-(4,5-dimethyl-2-oxazolyl)- (9CI)
- Ethanone,1-(4,5-dimethyl-2-oxazolyl)
- 1-(dimethyl-1,3-oxazol-2-yl)ethan-1-one
- 79495-05-9
- EN300-1841682
- SCHEMBL21688713
- 1-(4,5-Dimethyloxazol-2-yl)ethanone
-
- インチ: InChI=1S/C7H9NO2/c1-4-6(3)10-7(8-4)5(2)9/h1-3H3
- InChIKey: WUNJDCUSAPTSRH-UHFFFAOYSA-N
- ほほえんだ: CC1=C(OC(=N1)C(=O)C)C
計算された属性
- せいみつぶんしりょう: 139.063328530g/mol
- どういたいしつりょう: 139.063328530g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 147
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1.2
1-(dimethyl-1,3-oxazol-2-yl)ethan-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1841682-2.5g |
1-(dimethyl-1,3-oxazol-2-yl)ethan-1-one |
79495-05-9 | 2.5g |
$2520.0 | 2023-09-19 | ||
| Enamine | EN300-1841682-10g |
1-(dimethyl-1,3-oxazol-2-yl)ethan-1-one |
79495-05-9 | 10g |
$5528.0 | 2023-09-19 | ||
| Enamine | EN300-1841682-5g |
1-(dimethyl-1,3-oxazol-2-yl)ethan-1-one |
79495-05-9 | 5g |
$3728.0 | 2023-09-19 | ||
| Enamine | EN300-1841682-0.5g |
1-(dimethyl-1,3-oxazol-2-yl)ethan-1-one |
79495-05-9 | 0.5g |
$1234.0 | 2023-09-19 | ||
| Enamine | EN300-1841682-5.0g |
1-(dimethyl-1,3-oxazol-2-yl)ethan-1-one |
79495-05-9 | 5g |
$4557.0 | 2023-06-02 | ||
| Enamine | EN300-1841682-10.0g |
1-(dimethyl-1,3-oxazol-2-yl)ethan-1-one |
79495-05-9 | 10g |
$6758.0 | 2023-06-02 | ||
| Enamine | EN300-1841682-1.0g |
1-(dimethyl-1,3-oxazol-2-yl)ethan-1-one |
79495-05-9 | 1g |
$1572.0 | 2023-06-02 | ||
| Enamine | EN300-1841682-0.05g |
1-(dimethyl-1,3-oxazol-2-yl)ethan-1-one |
79495-05-9 | 0.05g |
$1080.0 | 2023-09-19 | ||
| Enamine | EN300-1841682-0.1g |
1-(dimethyl-1,3-oxazol-2-yl)ethan-1-one |
79495-05-9 | 0.1g |
$1131.0 | 2023-09-19 | ||
| Enamine | EN300-1841682-0.25g |
1-(dimethyl-1,3-oxazol-2-yl)ethan-1-one |
79495-05-9 | 0.25g |
$1183.0 | 2023-09-19 |
1-(dimethyl-1,3-oxazol-2-yl)ethan-1-one 関連文献
-
1. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Tao Luo,Zheng Lou J. Mater. Chem. C, 2017,5, 3330-3335
-
Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
-
Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
79495-05-9 (1-(dimethyl-1,3-oxazol-2-yl)ethan-1-one) 関連製品
- 42464-96-0(NNMTi)
- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)
- 4770-00-7(3-cyano-4-nitroindole)
- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)
- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)
- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
- 156121-15-2(2-(Methoxymethyl)morpholine)
- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)
- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)
- 1189426-16-1(Sulfadiazine-13C6)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量